Bromine Substituent Effect: Calculated cLogP and Halogen-Bonding Capacity vs. 5-Chloro and Unsubstituted Furan Analogs
The 5-bromo substituent on the furan ring imparts a measurably higher calculated partition coefficient and enhanced σ-hole halogen-bond donor capacity relative to the 5-chloro and unsubstituted furan analogs in the identical pyrimidinyl-imidazole scaffold. Based on fragment-additivity models validated against the broader imidazole pyrimidine amide series, the bromine atom contributes approximately +0.6 to +1.0 to cLogP versus the hydrogen analog (ΔcLogP), and its calculated σ-hole magnitude (≈+12 to +15 kcal/mol on the molecular electrostatic potential surface at the bromine tip) exceeds that of chlorine (≈+8 to +10 kcal/mol) by roughly 40–50% [1]. In CDK2 co-crystal structures of closely related ligands (e.g., compound 5b, PDB 2W05), the corresponding bromine atom is positioned within 3.2–3.5 Å of the backbone carbonyl of Leu83 in the hinge region, consistent with a structure-stabilising halogen bond [2]. This interaction is geometrically feasible for bromine but disfavoured for chlorine due to the shorter optimal C–X···O distance required, providing a structural rationale for differential binding kinetics [3].
| Evidence Dimension | Calculated lipophilicity (cLogP) and halogen-bond σ-hole magnitude |
|---|---|
| Target Compound Data | cLogP ≈ 2.0–2.5 (estimated from fragment summation); Br σ-hole ≈ +12 to +15 kcal/mol |
| Comparator Or Baseline | 5-Chloro analog: cLogP ≈ 1.6–2.0; Cl σ-hole ≈ +8 to +10 kcal/mol. Unsubstituted furan analog: cLogP ≈ 1.2–1.6; no σ-hole |
| Quantified Difference | ΔcLogP ≈ +0.4 to +1.3 (Br vs. H); Br σ-hole approximately 40–50% greater than Cl |
| Conditions | Calculated properties based on fragment-based cLogP models and DFT-derived molecular electrostatic potential surfaces; no experimental LogD₇.₄ values have been published for this specific compound. |
Why This Matters
Higher lipophilicity and halogen-bond capacity predict improved passive membrane permeability and potential for stronger target engagement in kinases with a suitably oriented backbone carbonyl acceptor, factors that directly influence hit prioritisation in fragment-based and scaffold-hopping campaigns.
- [1] Jones, C.D. et al. (2008) 'Imidazole pyrimidine amides as potent, orally bioavailable cyclin-dependent kinase inhibitors', Bioorganic & Medicinal Chemistry Letters, 18(24), pp. 6486–6489. doi:10.1016/j.bmcl.2008.10.075. View Source
- [2] PDB 2W05: Structure of CDK2 in complex with an imidazolyl pyrimidine, compound 5b. Resolution 1.90 Å. Deposited 2008-08-08. View Source
- [3] Anderson, M. et al. (2008) 'Imidazoles: SAR and Development of a Potent Class of Cyclin-Dependent Kinase Inhibitors', Bioorganic & Medicinal Chemistry Letters, 18(20), pp. 5487–5492. doi:10.1016/j.bmcl.2008.09.024. View Source
